2-[1-(3-Ethoxypropanoyl)piperidin-4-yl]acetamide
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Overview
Description
2-[1-(3-Ethoxypropanoyl)piperidin-4-yl]acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(3-Ethoxypropanoyl)piperidin-4-yl]acetamide typically involves the acylation of piperidine derivatives. One common method includes the reaction of 4-piperidone with 3-ethoxypropanoic acid under acidic conditions to form the intermediate 1-(3-ethoxypropanoyl)piperidin-4-one. This intermediate is then reacted with acetamide in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-[1-(3-Ethoxypropanoyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the acetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[1-(3-Ethoxypropanoyl)piperidin-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(3-Ethoxypropanoyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as soluble epoxide hydrolase, leading to the stabilization of endogenous epoxyeicosatrienoic acids, which have anti-inflammatory properties. The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and exerting its effects .
Comparison with Similar Compounds
2-(Piperidin-4-yl)acetamides: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Piperidine Derivatives: Other piperidine derivatives include substituted piperidines, spiropiperidines, and piperidinones, each with unique properties and applications.
Uniqueness: 2-[1-(3-Ethoxypropanoyl)piperidin-4-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxypropanoyl group and acetamide moiety contribute to its specific interactions with molecular targets, differentiating it from other piperidine derivatives .
Properties
IUPAC Name |
2-[1-(3-ethoxypropanoyl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-2-17-8-5-12(16)14-6-3-10(4-7-14)9-11(13)15/h10H,2-9H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOXTNQALXUNHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)N1CCC(CC1)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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